8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Overview
Description
The compound "8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione" is a novel heterocyclic system that has been synthesized as part of a broader exploration into new polycondensed heterocyclic systems. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of the compound involves a multi-step process starting with 8-R-4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones. The initial reaction with oxalyl chloride is followed by 1,3-dipolar cycloaddition and diene synthesis with acetylenedicarboxylic acid dimethyl ester. This method has been developed to create a range of novel polycondensed heterocyclic systems, indicating the versatility and potential for further derivatization of the core structure .
Molecular Structure Analysis
While the specific molecular structure analysis of "8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione" is not detailed in the provided papers, related quinoline derivatives have been studied using spectroscopic techniques and computational methods. For instance, a similar quinoline derivative has been characterized using FT-IR, NMR (both proton and carbon), and UV-vis spectroscopy, complemented by density functional theory (DFT) calculations to optimize the geometry and understand the vibrational frequencies and electronic spectrum .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be inferred from studies on related compounds. For example, demethylation of methoxy groups in certain quinoline derivatives can lead to nucleophilic substitution reactions, resulting in the formation of quinolones that are stabilized by intramolecular hydrogen bonding . This suggests that the methoxy group in the compound of interest may also be susceptible to similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the related quinoline derivatives exhibit a range of properties, such as antibacterial activity and reduced potential side effects like phototoxicity and cytotoxicity, which are important considerations in drug development . The spectroscopic characterization and computational studies of similar compounds provide insights into their stability, charge delocalization, and hyperconjugative interactions, which are critical factors in determining their physical and chemical behavior .
Scientific Research Applications
Novel Heterocyclic Systems Development
Medvedeva et al. (2006) describe the use of compounds like 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in developing novel polycondensed heterocyclic systems. These systems have potential applications in various fields of organic chemistry and pharmaceuticals (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Protein Kinase Inhibitors
In 2022, Medvedeva and Shikhaliev synthesized derivatives of this compound and tested them as protein kinase inhibitors. They found certain derivatives showing significant inhibition, indicating potential applications in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
1,3-Dipolar Cycloaddition Reactions
Shikhaliev, Medvedeva, Ermolova, and Shatalov (1999) explored the behavior of similar compounds in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. These reactions are significant in organic synthesis, providing a method for creating complex molecular structures (Shikhaliev et al., 1999).
Synthesis of Novel 1,2-Dithiolo[3,4-c]quinolin-1-ylidene(Aryl)amines
Medvedeva et al. (2017) synthesized a series of novel (aryl)amines derivatives using 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. This work demonstrates the versatility of the compound in synthesizing diverse chemical structures (Medvedeva et al., 2017).
Antimicrobial Applications
Kartsev et al. (2019) reported the synthesis of dithioloquinolinethiones and their evaluation as antimicrobial agents. The study included molecular docking studies and showed these compounds to be more effective than standard antibiotics against various bacterial and fungal species (Kartsev et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes or receptors. This binding can inhibit or modulate the activity of the target proteins, leading to alterations in downstream signaling pathways. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting the signaling cascade it regulates .
Biochemical Pathways
The affected biochemical pathways typically involve those related to cell proliferation and survival. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest or apoptosis in cancer cells. This makes it a potential candidate for anticancer therapy . The specific pathways impacted may include the MAPK/ERK pathway, PI3K/AKT pathway, and others involved in cell survival and proliferation .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. The compound is likely absorbed through the gastrointestinal tract when administered orally, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys . Its bioavailability can be influenced by factors such as solubility, stability, and the presence of metabolic enzymes.
Result of Action
At the molecular level, the action of this compound results in the inhibition of target enzymes, leading to reduced cell proliferation and increased apoptosis in target cells. At the cellular level, this translates to decreased tumor growth and potentially improved outcomes in cancer therapy . The compound’s efficacy in inducing these effects depends on its ability to reach and interact with its targets effectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic potential. Additionally, interactions with other drugs or dietary components can modulate its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-6-7(15-3)4-5-9(8)14-13/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXSPOSYQMJSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)SS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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